4,5-Difluoro-2-ethoxyphenylboronic acid

描述

4,5-Difluoro-2-ethoxyphenylboronic acid is an organic compound with the chemical formula C8H9BF2O3. It is a white to light yellow crystalline powder with a unique odor. This compound is primarily used in organic synthesis, particularly in the field of organoboron chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The common method to synthesize 4,5-Difluoro-2-ethoxyphenylboronic acid involves the reaction of 4,5-difluorophenylboronic acid with ethanol under basic conditions. The reaction is typically carried out at room temperature for several hours, followed by crystallization and filtration to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to ensure the quality and purity of the final product .

化学反应分析

Types of Reactions

4,5-Difluoro-2-ethoxyphenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

Pharmaceutical Development

Role in Cancer Therapy:

This compound is increasingly recognized as a crucial intermediate in the synthesis of targeted cancer therapies. Its structure allows for modifications that enhance drug efficacy and specificity against various cancer types. For instance, compounds synthesized using 4,5-difluoro-2-ethoxyphenylboronic acid have shown promising antiproliferative activity against cancer cell lines such as MDA-MB 231 (breast cancer) and A549 (lung cancer) through mechanisms involving inhibition of beta-tubulin .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4G | A549 | 5.3 | Beta-tubulin inhibition |

| 4I | MDA-MB 231 | 6.1 | Beta-tubulin inhibition |

Organic Synthesis

Suzuki-Miyaura Coupling:

this compound is extensively employed in cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction allows chemists to construct complex organic molecules efficiently, which is vital for developing pharmaceuticals and agrochemicals. The compound's boronic acid functionality facilitates the formation of carbon-carbon bonds, leading to the creation of diverse molecular architectures .

Bioconjugation

Drug Delivery Systems:

The unique properties of boronic acids enable selective binding to diols, making this compound useful in bioconjugation techniques. This selectivity is leveraged in designing drug delivery systems that improve targeting precision in biological contexts. For example, boronic acid derivatives have been used to create conjugates that specifically target cancer cells while sparing healthy tissues .

Material Science

Functional Materials Development:

In material science, this compound can modify surfaces to create functional materials such as sensors and catalysts. Its application extends to electronics and environmental technologies where advanced materials are required for improved performance and sustainability .

Case Studies

-

Anticancer Activity Study:

In a study published in Scientific Reports, various analogues of combretastatin were synthesized using boronic acids, including this compound. The results indicated enhanced cytotoxicity against A549 and IMR-32 cell lines compared to standard treatments like doxorubicin . -

Bioconjugation Techniques:

Research highlighted the use of boronic acids in drug delivery systems that target specific cancer cells. The ability of these compounds to bind selectively to diols was demonstrated through successful conjugation with therapeutic agents, enhancing their efficacy in vitro . -

Material Science Innovations:

A recent study explored the use of boronic acids in developing sensors for environmental monitoring. The functionalization of sensor surfaces with this compound significantly improved sensitivity and selectivity for detecting specific analytes .

作用机制

The mechanism of action of 4,5-Difluoro-2-ethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in organic synthesis. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved are specific to the type of reaction being carried out.

相似化合物的比较

Similar Compounds

- 2,4-Difluorophenylboronic acid

- 3,4-Difluorophenylboronic acid

- 3,5-Difluorophenylboronic acid

Uniqueness

4,5-Difluoro-2-ethoxyphenylboronic acid is unique due to its specific substitution pattern and the presence of both ethoxy and difluoro groups. This makes it particularly useful in certain types of organic synthesis reactions where these functional groups are advantageous .

生物活性

4,5-Difluoro-2-ethoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is part of a broader class of boronic acids known for their diverse applications in drug discovery, including enzyme inhibition and modulation of receptor activity.

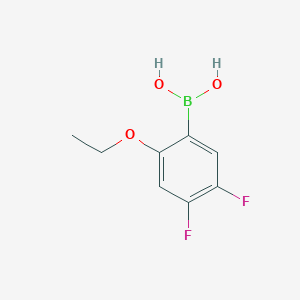

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl ring substituted with two fluorine atoms and an ethoxy group, which influences its biological interactions.

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding with diols and amino groups. This property makes them valuable in the design of inhibitors for enzymes such as serine proteases and hormone-sensitive lipases (HSL) .

Inhibition of Hormone-Sensitive Lipase

Research indicates that certain boronic acids can inhibit HSL, leading to decreased free fatty acid levels in plasma. This mechanism is particularly relevant for conditions such as insulin resistance and metabolic syndrome . The ability of this compound to modulate lipolytic activity could provide therapeutic avenues for managing dyslipidemia and related disorders.

Modulation of Receptor Activity

Studies have shown that boronic acids can act as allosteric modulators at various receptors. For instance, compounds structurally related to this compound have demonstrated activity at nicotinic acetylcholine receptors (nAChRs), enhancing the effects of acetylcholine . The specific interactions with α7 nAChRs suggest potential applications in neuropharmacology, particularly for cognitive enhancement and neuroprotection.

Case Study 1: In Vitro Activity on nAChRs

In a study assessing the activity of aryl boronic acids on α7 nAChRs, compounds similar to this compound were tested for their modulation capabilities. The results indicated that modifications to the ethoxy group significantly impacted potency and efficacy. For instance, replacing the ethoxy group with a fluorine atom improved potency (EC50 = 0.22 µM) but reduced maximum efficacy compared to the parent compound .

| Compound | EC50 (µM) | Maximum Modulation (%) |

|---|---|---|

| 4-Ethoxy | 0.21 | 300 |

| 4-Fluoro | 0.22 | 150 |

Case Study 2: Lipolytic Activity Inhibition

Another investigation focused on the lipolytic activity of boronic acids revealed that certain derivatives could effectively inhibit HSL activity. The study highlighted how structural variations influenced biological outcomes, with specific emphasis on fluorination patterns enhancing inhibitory effects .

属性

IUPAC Name |

(2-ethoxy-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDGIGNOIJJEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584628 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-87-3 | |

| Record name | (2-Ethoxy-4,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-ethoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。